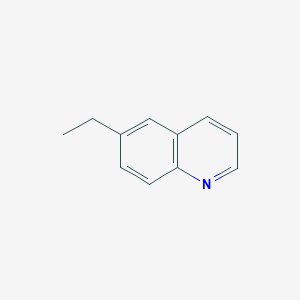

6-Ethylquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOYSQQOKJDYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343243 | |

| Record name | 6-Ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19655-60-8 | |

| Record name | 6-Ethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19655-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Ethylquinoline and Its Functionalized Derivatives

Targeted Bromination Strategies for 6-Ethylquinoline

Bromination of the quinoline (B57606) ring is a key transformation for introducing a versatile functional handle, enabling further molecular modifications through cross-coupling reactions or nucleophilic substitutions. Achieving high regioselectivity is a significant challenge due to the presence of multiple reactive sites on the heterocyclic system.

Selective Bromination at Specific Ring Positions (e.g., 3,4-dibromination)

The electronic nature of the quinoline ring system dictates the outcome of electrophilic substitution reactions like bromination. The benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. However, under specific conditions, bromination can be directed to the pyridine moiety. For instance, the bromination of certain quinoline derivatives can be influenced by the substituents already present on the ring. While direct 3,4-dibromination of this compound is not commonly reported, studies on related quinoline systems provide insight into controlling bromination patterns. For example, the bromination of 8-hydroxyquinoline has been shown to yield a mixture of mono- and dibromo derivatives, including 5,7-dibromo-8-hydroxyquinoline. acgpubs.org The functionalization of both the benzene and pyridine rings of the quinoline scaffold can be achieved through careful selection of brominating agents and reaction conditions. nih.gov

Optimization of Reaction Conditions for Regioselectivity and Yield

Achieving desired regioselectivity and high yields in the bromination of quinolines requires meticulous optimization of reaction parameters. Factors such as the choice of brominating agent, solvent, temperature, and catalyst are critical. For instance, copper-promoted C5-selective bromination of 8-aminoquinoline amides has been successfully developed using alkyl bromides as the halogen source. beilstein-journals.org This method demonstrates excellent site selectivity and provides high yields under relatively mild conditions. beilstein-journals.org

The following table summarizes reaction conditions that have been explored for the selective bromination of quinoline derivatives, which can be adapted for this compound.

| Catalyst/Promoter | Brominating Agent | Solvent | Temperature (°C) | Position(s) Brominated | Yield (%) | Reference |

| Cu(OAc)₂·H₂O | Ethyl bromoacetate | DMSO | 100 | C5 | 96 (gram-scale) | beilstein-journals.org |

| None | Br₂ | CH₃CN | 0 | 5 and 7 | Variable | acgpubs.org |

| DDQ (aromatization) | Br₂ | Not specified | Not specified | 6 and 8 | Quantitative | nih.gov |

Catalytic Coupling Reactions for Ethynyl-Substituted Quinoline Precursors

The introduction of an ethynyl (B1212043) group onto the quinoline scaffold opens up a vast chemical space for creating complex molecules through subsequent reactions such as click chemistry, cyclizations, and further cross-coupling reactions.

Sonogashira Coupling for Ethynyl Group Introduction

The Sonogashira reaction is a powerful and widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in synthesizing ethynyl-substituted quinolines. It is typically carried out under mild conditions, often at room temperature, using a base like an amine which can also serve as the solvent. wikipedia.org The reaction's utility is demonstrated in the synthesis of various alkynylquinoline-5,8-diones from 6,7-dibromoquinoline-5,8-dione and terminal alkynes, which proceeds in good to excellent yields. ajouronline.comblazingprojects.com

Palladium and Copper Co-catalysis in Ethynylquinoline Synthesis

The classic Sonogashira coupling employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This synergistic catalysis is crucial for the high efficiency of the reaction. beilstein-journals.org This methodology has been successfully applied to the synthesis of diverse libraries of isoquinolines and can be extrapolated to the synthesis of functionalized this compound derivatives. nih.gov

The table below outlines a typical set of components for a Sonogashira coupling reaction.

| Component | Role | Example |

| Substrate | Halogenated quinoline | Bromo-6-ethylquinoline |

| Reagent | Terminal alkyne | Phenylacetylene |

| Catalyst | Palladium complex | Pd(PPh₃)₂Cl₂ |

| Co-catalyst | Copper(I) salt | CuI |

| Base/Solvent | Amine | Triethylamine (Et₃N) |

Multi-component Reactions in Quinoline Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as the quinoline scaffold, in a single step from three or more starting materials. rsc.orgrsc.org MCRs are characterized by high atom economy and the ability to generate structural diversity. rsc.org Various named reactions, including the Doebner-von Miller, Povarov, and Friedländer syntheses, are powerful MCRs for accessing quinoline derivatives. rsc.orgnih.gov For the synthesis of this compound, a suitable MCR could employ 4-ethylaniline as the aniline component. For example, the Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. nih.gov By reacting 4-ethylaniline with acrolein, the this compound scaffold can be constructed. Similarly, the three-component Doebner reaction, which involves an aniline, an aldehyde, and pyruvic acid, can be adapted for this purpose. nih.gov These methods offer a convergent and efficient route to the core structure of this compound. acs.org

Aniline and Amino Acid Derived Quinoline Synthesis

While direct synthesis of this compound from aniline and amino acids is not extensively documented, the general principles of this synthetic strategy can be applied. This approach often involves the reaction of an aniline with components that will form the pyridine ring of the quinoline system. For the synthesis of this compound, p-ethylaniline would be the logical starting material. Classical methods such as the Skraup, Doebner-von Miller, and Combes syntheses exemplify the reaction of anilines with various reagents to construct the quinoline core.

The Skraup synthesis , a cornerstone in quinoline preparation, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. chegg.comwikipedia.org To synthesize this compound, p-ethylaniline is reacted with glycerol in the presence of an acid and an oxidizing agent like nitrobenzene. chegg.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the aromatic quinoline ring.

The Doebner-von Miller reaction offers a versatile alternative by reacting an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org For this compound, this would involve the reaction of p-ethylaniline with an appropriate α,β-unsaturated aldehyde or ketone. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A proposed mechanism involves the conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org

The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The reaction of p-ethylaniline with a suitable β-diketone would first form a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the substituted quinoline. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone. wikipedia.org

| Reaction | Aniline Precursor | Key Reagents | Product |

|---|---|---|---|

| Skraup Synthesis | p-Ethylaniline | Glycerol, H₂SO₄, Oxidizing agent | This compound |

| Doebner-von Miller | p-Ethylaniline | α,β-Unsaturated carbonyl | Substituted this compound |

| Combes Synthesis | p-Ethylaniline | β-Diketone, Acid catalyst | Substituted this compound |

Oxidative Annulation Strategies for Functionalized Quinolines

Oxidative annulation has emerged as a powerful tool for the synthesis of quinolines, often involving C-H bond activation and the formation of C-C and C-N bonds in a single step. mdpi.com These methods can provide access to functionalized quinolines that may be difficult to obtain through classical routes. While specific examples for this compound are not abundant, the general strategies can be extrapolated.

These reactions often employ transition metal catalysts, such as palladium, rhodium, or copper, to facilitate the oxidative cyclization of anilines with various coupling partners like alkynes, alkenes, or even other C-H bonds. mdpi.com For instance, the palladium-catalyzed oxidative cyclization of anilines with allyl alcohols can produce quinoline derivatives. mdpi.com Applying this to p-ethylaniline could theoretically yield this compound derivatives. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yields and selectivity.

Friedländer Reaction Approaches for Substituted Quinoline Backbones

The Friedländer synthesis is a versatile and widely used method for constructing the quinoline skeleton. wikipedia.orgalfa-chemistry.comjk-sci.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. wikipedia.orgalfa-chemistry.com To synthesize a this compound derivative using this approach, a 2-amino-5-ethylbenzaldehyde or a 2-amino-5-ethylphenyl ketone would be the required starting material.

Novel Approaches to Quinoline and Derivatives Synthesis Relevant to this compound

Recent advancements in synthetic organic chemistry have led to the development of novel methods for quinoline synthesis that offer advantages in terms of efficiency, atom economy, and environmental impact.

Deoxygenation of N-Heterocyclic N-Oxides

The deoxygenation of quinoline N-oxides provides a valuable route to the corresponding quinolines. organic-chemistry.orgmdpi.com This strategy is particularly useful for introducing substituents at the 2-position of the quinoline ring, as the N-oxide activates this position for nucleophilic attack. A this compound N-oxide could be synthesized and then deoxygenated to yield this compound.

Various reagents and catalytic systems have been developed for the deoxygenation of N-heterocyclic N-oxides, including methods that are metal-free or utilize visible-light photoredox catalysis. organic-chemistry.orgresearchgate.net These modern approaches often offer high chemoselectivity, allowing for the deoxygenation of a quinoline N-oxide in the presence of other reducible functional groups. organic-chemistry.org

Cyclization Reactions for Quinoline Skeleton Formation

The formation of the quinoline skeleton through cyclization reactions is a fundamental strategy in heterocyclic synthesis. These reactions can involve various intramolecular ring-closing processes of appropriately functionalized acyclic precursors. For the synthesis of this compound, a precursor containing a p-ethylaniline moiety and a side chain capable of cyclizing to form the pyridine ring would be required.

An example of such a strategy is the cyclization of o-alkynylisocyanobenzenes, which can be triggered by a nucleophile to undergo a 6-endo cyclization, leading to the formation of the quinoline ring. researchgate.net While not specifically demonstrated for this compound, this methodology highlights the potential of designing specific precursors that can be induced to cyclize and form the desired substituted quinoline skeleton.

Mechanistic Insights into Pictet-Type Rearrangements for Methylquinoline Formation

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. The mechanism proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.

While the classical Pictet-Spengler reaction leads to isoquinoline-type structures, related rearrangements and cyclizations are relevant to quinoline synthesis. For instance, understanding the mechanistic principles of intramolecular electrophilic cyclizations is crucial for designing precursors that will selectively form the quinoline ring system. The choice of the starting β-arylethylamine and the carbonyl component, along with the reaction conditions, dictates the structure of the final product.

Regioselective Synthesis of Quinoline Carboxylates

The introduction of a carboxylate group at a specific position on the quinoline scaffold is a critical step in the synthesis of many functionalized derivatives, including potential precursors to advanced this compound-based compounds. The ability to control the position of carboxylation (regioselectivity) is of paramount importance for tailoring the molecule's properties. Methodologies for achieving this range from classical cyclization reactions that build the carboxylated quinoline core to modern transition-metal-catalyzed C-H functionalization techniques applied to a pre-formed quinoline ring.

Classical Cyclization Strategies

Certain classical named reactions in quinoline synthesis provide inherent regioselectivity, yielding specific carboxylate isomers based on the chosen starting materials.

Doebner Reaction : This reaction synthesizes quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. rsc.orgnih.gov For instance, the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids is achieved by refluxing p-anisidine, a substituted benzaldehyde, and pyruvic acid in ethanol (B145695). nih.gov By analogy, using 4-ethylaniline as the starting amine would be a direct route to produce this compound-4-carboxylic acid derivatives.

Pfitzinger Reaction : Also known as the Pfitzinger–Borsche reaction, this method produces substituted quinoline-4-carboxylic acids from the reaction of isatin with an α-methylene carbonyl compound in the presence of a base. rsc.org The reaction proceeds through the formation of isatic acid from isatin, which then condenses with the carbonyl compound, cyclizes, and decarboxylates to yield the quinoline-4-carboxylic acid. rsc.org

Modern Synthetic Methodologies

Advanced methods, often employing transition-metal catalysis, offer alternative and sometimes more versatile routes to different regioisomers of quinoline carboxylates.

Palladium-Catalyzed Carbonylative Cyclization

A versatile method for the regioselective synthesis of quinoline-3-carboxylic esters involves the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. nih.gov These starting materials can be readily prepared from the corresponding 1-(2-aminoaryl)ketones. nih.gov Under oxidative conditions (a mixture of CO and air), and in the presence of a PdI₂-KI catalytic system, these substrates undergo a 6-endo-dig cyclization followed by oxidative methoxycarbonylation to selectively yield quinoline-3-carboxylic esters in fair to good yields. nih.gov

Key Findings of Palladium-Catalyzed Synthesis of Quinoline-3-Carboxylic Esters

| Starting Material | Catalytic System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(2-Aminophenyl)-3-phenyl-2-propyn-1-ol | PdI₂ (2 mol %), KI (20 mol %) | CO/Air (4:1, 80 atm), MeOH, 100 °C | Methyl 2-phenylquinoline-3-carboxylate | 70% | nih.gov |

| 1-(2-Amino-5-chlorophenyl)-3-phenyl-2-propyn-1-ol | PdI₂ (2 mol %), KI (20 mol %) | CO/Air (4:1, 80 atm), MeOH, 100 °C | Methyl 6-chloro-2-phenylquinoline-3-carboxylate | 65% | nih.gov |

| 1-(2-Aminophenyl)-2-octyn-1-ol | PdI₂ (2 mol %), KI (20 mol %) | CO/Air (4:1, 80 atm), MeOH, 100 °C | Methyl 2-pentylquinoline-3-carboxylate | 52% | nih.gov |

Directed Magnesiation

A powerful strategy for the regioselective functionalization of the quinoline ring involves direct magnesiation using sterically hindered magnesium amide bases, followed by carboxylation. acs.org This approach allows for the introduction of a carboxylate group at positions that are otherwise difficult to access. For example, treating 3-bromoquinoline with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) results in selective deprotonation at the C2 position. acs.org Subsequent reaction of this magnesiated intermediate can introduce a carboxyl group. Furthermore, by choosing the appropriate sequence of halogen/magnesium exchange and direct magnesiation reactions, multiple positions on the quinoline ring can be functionalized with high regioselectivity. acs.org A sequence involving Br/Mg exchange followed by reaction with ethyl cyanoformate, and a subsequent deprotonation/carboxylation, allowed for the synthesis of a quinoline-3,4-dicarboxylate derivative. acs.org

Transition-Metal-Catalyzed C-H Activation

Direct C-H activation is a state-of-the-art strategy for the functionalization of heteroaromatic compounds like quinoline. nih.govnih.gov This approach avoids the need for pre-functionalized substrates. The regioselectivity is typically controlled by the choice of metal catalyst and, in many cases, the use of a directing group. nih.govacs.org For quinoline, the nitrogen atom itself can direct functionalization, often to the C2 or C8 position. The use of quinoline N-oxides as substrates is a common tactic to facilitate C-H activation and direct functionalization to the C2 and C8 positions. nih.govmdpi.com The mechanism often involves the formation of an organometallic intermediate through a process like concerted metalation-deprotonation (CMD), which can then react with a suitable electrophile to install the desired functional group. nih.gov While direct C-H carboxylation of quinolines is an emerging area, the principles of regioselective C-H activation pave the way for introducing a carboxyl or carboxyl-equivalent group at a specific desired position on the quinoline core.

Comparison of Regioselective Synthesis Methods for Quinoline Carboxylates

| Method | Position of Carboxylation | Key Reagents/Substrates | Key Features |

|---|---|---|---|

| Doebner Reaction | C4 | Aniline, Aldehyde, Pyruvic acid | Builds the quinoline core; good for 4-carboxy derivatives. rsc.orgnih.gov |

| Pfitzinger Reaction | C4 | Isatin, α-Methylene carbonyl compound | Another classical route to 4-carboxyquinolines. rsc.org |

| Palladium-Catalyzed Carbonylation | C3 | 1-(2-Aminoaryl)-2-yn-1-ols, CO, PdI₂/KI | Provides selective access to quinoline-3-carboxylates. nih.gov |

| Directed Magnesiation | C2, C4, C8 (variable) | Quinoline, TMPMgCl·LiCl, CO₂ or other electrophile | High regioselectivity based on reagent choice; versatile. acs.org |

| C-H Activation | C2, C8 (commonly) | Quinoline (or N-oxide), Transition metal catalyst (Pd, Rh, etc.) | Atom-economical; regioselectivity guided by catalyst/directing group. nih.govnih.gov |

Mechanistic Investigations of Reactions Involving 6 Ethylquinoline and Its Analogs

Elucidation of Electrophilic Substitution Mechanisms at the Ethynyl (B1212043) Moiety

While 6-ethylquinoline itself does not possess an ethynyl moiety, its derivative, 6-ethynylquinoline (B1611226), serves as a valuable substrate for studying electrophilic addition reactions at the triple bond. The high electron density of the alkyne's π-system makes it susceptible to attack by electrophiles, though it is generally less reactive than a corresponding alkene. libretexts.org The mechanism of these additions is analogous to that seen with alkenes and typically proceeds through a two-step pathway involving a vinyl cation intermediate. chemistrysteps.com

The reaction is initiated by the attack of the alkyne's π electrons on an electrophile (E+), such as a proton from a hydrohalic acid (HX) or a polarized halogen molecule (X₂). This initial attack is the rate-determining step and results in the formation of a vinyl cation. youtube.com In accordance with Markovnikov's rule, the electrophile adds to the terminal carbon of the ethynyl group, leading to the formation of the more stable carbocation on the carbon atom adjacent to the quinoline (B57606) ring. libretexts.orgchemistrysteps.com

Table 1: General Mechanism of Electrophilic Addition to 6-Ethynylquinoline

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | The π electrons of the ethynyl group attack the electrophile (E⁺). This is the slow, rate-determining step. | A vinyl cation intermediate is formed, with the positive charge on the carbon adjacent to the quinoline ring. |

| 2 | The nucleophile (Nu⁻) attacks the carbocation. This is a fast step. | The final product is a vinyl-substituted quinoline. |

Analysis of Nucleophilic Addition Mechanisms to the Ethynyl Group

Nucleophilic additions to alkynes are less common than electrophilic additions because of the electron-rich nature of the triple bond. However, such reactions can occur, particularly when the alkyne is substituted with a strong electron-withdrawing group, which reduces the electron density of the π-system and makes the alkyne carbons more electrophilic. quora.com The 6-quinolyl group in 6-ethynylquinoline functions as such an activating group.

The mechanism is initiated by the attack of a nucleophile (Nu⁻) on one of the sp-hybridized carbons of the ethynyl group. msu.edu This attack is facilitated by the increased electrophilicity of the alkyne conferred by the quinoline ring. The addition of the nucleophile results in the formation of a vinylic carbanion intermediate. This intermediate is highly reactive and is subsequently stabilized by protonation, typically from the solvent or a mild acid added during workup, to yield the final product.

The regioselectivity of the initial nucleophilic attack is governed by both electronic and steric factors. Generally, the nucleophile will add to the terminal carbon, leading to a more stable carbanion intermediate where the negative charge can be delocalized or stabilized by proximity to the quinoline ring system.

Studies on Oxidation and Reduction Pathways of Quinoline Derivatives

The quinoline scaffold can undergo both oxidation and reduction, with the specific outcome depending on the reagents and reaction conditions.

Oxidation Pathways: The ethyl group at the 6-position of this compound is susceptible to oxidation, similar to other alkylarenes. Strong oxidizing agents can convert the ethyl group into an acetyl group or, with more vigorous conditions, a carboxylic acid (quinoline-6-carboxylic acid).

Furthermore, the quinoline ring itself can be oxidized. Enzymatic oxidation, for instance, has been shown to occur on the pyridine (B92270) ring, typically at the C-2 position. rsc.org This process involves a molybdenum-containing hydroxylase and proceeds via a mechanism where an oxy-anion acts as a nucleophile, attacking the electron-deficient C-2 carbon. rsc.org

Reduction Pathways: The pyridine ring of the quinoline system is more readily reduced than the benzene (B151609) ring. Catalytic hydrogenation is a common method for this transformation, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.gov A proposed mechanism for this reduction using hydrosilanes and a gold nanoparticle catalyst involves a sequence of 1,4-hydride addition to the conjugated system, followed by isomerization and a subsequent 1,2-hydride addition to furnish the tetrahydroquinoline product. researchgate.net The choice of catalyst and hydrogen source is critical for achieving high selectivity for the reduction of the heterocyclic ring while leaving the benzenoid ring intact.

Stereoelectronic Effects in Cross-Coupling Reactions of Brominated Quinoline Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for functionalizing brominated quinoline derivatives, including hypothetical substrates like 6-ethyl-X-bromoquinoline. The efficiency and outcome of these reactions are heavily influenced by stereoelectronic effects.

Steric Effects: Steric hindrance can significantly impact the reaction. Bulky substituents near the reaction site, such as the ethyl group in this compound derivatives or bulky phosphine (B1218219) ligands on the catalyst, can influence the rate and selectivity of the reaction. nih.govorganic-chemistry.org In Suzuki-Miyaura couplings, bulky ligands can promote reductive elimination and are often essential for high yields. libretexts.org In some cases, steric properties can override electronic effects in dictating the stereochemical outcome of the transmetalation step. nih.gov For instance, the intramolecular Heck reaction often shows improved regioselectivity and stereoselectivity compared to its intermolecular counterpart due to conformational constraints. libretexts.org

Table 2: Influence of Stereoelectronic Factors in Cross-Coupling Reactions

| Factor | Effect on Reaction Mechanism | Example |

|---|---|---|

| Electronic (Substrate) | Halogens at electron-deficient C-2/C-4 positions of quinoline undergo faster oxidative addition to Pd(0). researchgate.net | 2-Bromoquinoline reacts faster than 6-bromoquinoline. |

| Electronic (Ligand) | Electron-donating ligands on the Pd catalyst increase electron density at the metal center, promoting oxidative addition. libretexts.org | Use of bulky, electron-rich phosphines like P(t-Bu)₃. |

| Steric (Ligand) | Bulky ligands can increase the rate of reductive elimination and influence stereoselectivity. libretexts.orgorganic-chemistry.org | Buchwald-type biaryl phosphine ligands. |

| Steric (Substrate) | Substituents near the reaction center can hinder the approach of the catalyst or coupling partner. nih.gov | A bulky group adjacent to the bromine atom may slow the rate of oxidative addition. |

Advanced Mechanistic Studies in Catalyzed Reactions

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, offering maximum atom efficiency and unique reactivity. In the context of this compound, SACs are highly relevant for the dehydrogenation of the ethyl group to form 6-vinylquinoline, a valuable monomer.

A mechanistic pathway analogous to the dehydrogenation of ethylbenzene (B125841) to styrene (B11656) can be proposed. acs.org Using a Co–N–C catalyst with a Co–O moiety, the mechanism involves the initial adsorption of the ethylquinoline molecule onto the catalyst surface. acs.org The reaction proceeds through a heterolytic cleavage of an α-C-H bond in the ethyl group across the metal-oxygen (e.g., Co-O) bond. This is followed by the transfer of a β-hydrogen, leading to the formation of the vinylquinoline product and a metal-hydride species. Finally, molecular hydrogen is released, regenerating the active catalytic site for the next cycle. acs.org The stability of these SACs under harsh reaction conditions is a key advantage. acs.org

Table 3: Performance Data for a Co-O-N-C Single-Atom Catalyst in Ethylbenzene Dehydrogenation

| Catalyst | Temperature (°C) | EB Conversion (%) | Styrene Selectivity (%) | Stability Note |

|---|

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is an elegant, atom-economical process for forming C-N and C-C bonds, typically using alcohols as alkylating agents. rsc.org The process usually involves a metal-catalyzed oxidation of the alcohol to a transient carbonyl intermediate, which then undergoes a condensation reaction (e.g., with an amine), followed by the reduction of the resulting imine by the "borrowed" hydrogen. nih.govrsc.org

While many BH cycles are understood to proceed via ionic or organometallic intermediates, radical-mediated pathways have also been proposed, particularly in the synthesis of quinoline scaffolds. For instance, N-bromosuccinimide (NBS) under visible light can generate a bromine radical, which initiates a radical cyclization of an appropriate precursor to form the quinoline ring. mdpi.com Another proposed mechanism involves the oxidation of a C-H bond adjacent to a nitrogen atom by a radical cation salt and O₂, generating a radical intermediate that leads to an iminium ion, which then cyclizes to form the quinoline. mdpi.com

In the context of a BH reaction involving a derivative of this compound, a hypothetical radical pathway could be initiated by a single-electron transfer (SET) from the catalyst to the alcohol substrate. This could generate a radical cation, which then fragments to produce a radical intermediate and a proton. This radical could then be further oxidized to the key carbonyl intermediate before the reaction proceeds through the conventional condensation and reduction steps. Such radical pathways offer alternative mechanistic explanations for the reactivity observed in these complex, multi-step transformations.

Photoredox Catalysis in N-Heterocyclic N-Oxide Deoxygenation

The deoxygenation of N-heterocyclic N-oxides is a crucial transformation in organic synthesis, often required after the N-oxide functionality has been used to direct C-H functionalization. researchgate.netacs.org Visible-light photoredox catalysis has emerged as a mild and efficient method for this purpose, offering an alternative to harsher, traditional deoxygenation techniques. researchgate.net This approach is applicable to a wide array of substrates, including various quinoline N-oxides, which serve as direct analogs for this compound N-oxide. acs.orgorganic-chemistry.org

The general mechanism for the photoredox-catalyzed deoxygenation of quinoline N-oxides involves the excitation of a photocatalyst by visible light. organic-chemistry.org Following excitation, the catalyst engages in a single-electron transfer (SET) process. In many protocols, a reductive quencher, such as hydrazine (B178648) hydrate, is used. organic-chemistry.org This process ultimately leads to the reductive cleavage of the N-O bond, yielding the deoxygenated N-heterocycle and water as a byproduct. organic-chemistry.org The reaction conditions are typically mild, proceeding at room temperature and tolerating a diverse range of functional groups. acs.orgnih.gov

Research has demonstrated the successful deoxygenation of numerous substituted quinoline N-oxides with excellent yields. acs.org The strategic selection of the photocatalyst can even enable chemoselective deoxygenation of a quinoline N-oxide in the presence of a more sensitive pyridine N-oxide within the same molecule. organic-chemistry.orgnih.gov This highlights the precision and control offered by photoredox catalysis. The versatility of this method suggests its applicability to this compound N-oxide, as other alkyl-substituted quinolines are proven to be viable substrates. acs.org

| Substrate (Quinoline N-Oxide Analog) | Product | Yield (%) | Notes |

|---|---|---|---|

| 2-Methylquinoline (B7769805) N-oxide | 2-Methylquinoline | 98 | Demonstrates compatibility with alkyl substituents. |

| 4-Methoxyquinoline N-oxide | 4-Methoxyquinoline | 95 | Shows tolerance for electron-donating groups. |

| 6-Bromoquinoline N-oxide | 6-Bromoquinoline | 96 | Shows tolerance for halogen functional groups. |

| Quinoline N-oxide | Quinoline | 93 | Baseline example with the parent heterocycle. |

| 4-Phenylquinoline N-oxide | 4-Phenylquinoline | 97 | Demonstrates compatibility with aryl substituents. |

Kinetic and Isotopic Labeling Studies for Reaction Pathway Determination

Elucidating the precise pathway of a chemical reaction is fundamental to its optimization and application. Kinetic studies and isotopic labeling are powerful, complementary techniques used to probe reaction mechanisms, including those involving quinoline derivatives. ias.ac.inresearchgate.net Isotopic labeling acts as a molecular tracer, allowing chemists to track the fate of specific atoms throughout a transformation. wikipedia.org For instance, in the deoxygenation of a this compound N-oxide analog, the oxygen atom could be labeled with a heavy isotope (¹⁸O). By analyzing the products using mass spectrometry, the location of the ¹⁸O label can be determined, confirming whether it is transferred to a specific acceptor or released into the solvent, thereby validating proposed mechanistic steps. nih.gov

Kinetic Isotope Effect (KIE) studies provide insight into the transition states of reactions by measuring changes in reaction rates upon isotopic substitution. mdpi.com A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov For example, if a proposed mechanism for a reaction involving this compound involved the cleavage of a C-H bond on the ethyl group in its slowest step, one would expect to see a significant primary KIE (kH/kD > 1) when comparing the reaction rate of this compound with its deuterated counterpart, 6-(ethyl-d5)quinoline. The absence of a KIE would suggest that this C-H bond is not broken in the rate-determining step. researchgate.net These studies are crucial for distinguishing between proposed intermediates and transition state structures. ias.ac.in

While specific kinetic and isotopic labeling studies on this compound are not broadly documented in foundational literature, the principles are widely applied to its analogs to understand fundamental reaction classes. For example, such studies could differentiate between radical and ionic pathways in substitution reactions or confirm the involvement of a specific intermediate, like a benzyne, in elimination-addition reactions. ias.ac.in

| Experiment Type | Labeled Reactant | Hypothetical Observation | Mechanistic Implication |

|---|---|---|---|

| Isotope Tracer Study | Quinoline N-¹⁸O | Mass spectrometry detects H₂¹⁸O as a byproduct. | Confirms the N-oxide oxygen is the source of water in a deoxygenation reaction. |

| Kinetic Isotope Effect | 6-(ethyl-α-d₂)quinoline vs. This compound | A primary KIE (kH/kD ≈ 2-7) is observed during an oxidation reaction at the ethyl group. | The α-C-H bond of the ethyl group is broken in the rate-determining step. |

| Kinetic Isotope Effect | 6-(ethyl-α-d₂)quinoline vs. This compound | No significant KIE (kH/kD ≈ 1) is observed during an electrophilic aromatic substitution on the quinoline ring. | The C-H bond of the ethyl group is not involved in the rate-determining step of the ring substitution. |

| Solvent Isotope Effect | Reaction run in D₂O vs. H₂O | Reaction rate is slower in D₂O (kH₂O/kD₂O > 1). | A proton transfer is involved in the rate-determining step of the reaction. |

Advanced Spectroscopic Characterization and Computational Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Coordinate Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular structure of quinoline (B57606) derivatives. mdpi.com The vibrational spectra of these molecules provide a unique "fingerprint" based on the vibrational transitions of their constituent atoms. mdpi.comyoutube.com

For 6-Ethylquinoline, the spectra are interpreted with the aid of normal coordinate analysis (NCA), often supported by density functional theory (DFT) calculations. nih.govresearchgate.netirphouse.com DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and compute theoretical vibrational frequencies. nih.govnih.govscispace.com A close agreement between the experimental and scaled theoretical frequencies allows for a precise assignment of the observed vibrational bands. nih.gov

The vibrational modes of this compound can be categorized based on the quinoline ring and the ethyl substituent.

Quinoline Ring Vibrations : The quinoline core gives rise to characteristic C-H stretching vibrations in the aromatic region (typically 3200–3000 cm⁻¹). researchgate.net C-C stretching vibrations within the fused ring system are observed between 1590 and 1124 cm⁻¹. irphouse.com In-plane and out-of-plane bending vibrations of the C-H bonds and deformation modes of the ring system occur at lower frequencies. irphouse.com The C=N stretching vibration is also a key feature, though its assignment can be complex due to mixing with other modes. researchgate.net

Ethyl Group Vibrations : The ethyl group introduces its own characteristic vibrations. These include asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups, as well as scissoring, wagging, twisting, and rocking bending modes.

Normal coordinate analysis helps to determine the potential energy distribution (PED) for each vibrational mode, clarifying the contribution of different internal coordinates to each spectral band. irphouse.com This detailed assignment is crucial for distinguishing between isomers and understanding the molecule's conformational properties. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound (Predicted)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3200 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, FT-Raman |

| C=C/C=N Ring Stretch | 1630 - 1400 | FT-IR, FT-Raman |

| CH₂/CH₃ Bending | 1470 - 1370 | FT-IR |

| C-H In-plane Bending | 1300 - 1000 | FT-IR |

| C-H Out-of-plane Bending | 900 - 700 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of this compound, the aromatic protons on the quinoline ring would appear as distinct multiplets in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the bicyclic system. The ethyl group would produce a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The aromatic carbons of the quinoline ring resonate at lower field (δ 120-150 ppm), while the aliphatic carbons of the ethyl group appear at higher field. Quaternary carbons, those without attached protons, are typically observed as weaker signals. oregonstate.edu

Theoretical Calculation of ¹H and ¹³C NMR Chemical Shifts via DFT (e.g., GIAO Method with B3LYP Basis Sets)

To complement experimental NMR data, quantum chemical calculations are widely used to predict ¹H and ¹³C chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR shielding tensors. nih.gov This method is frequently implemented within the framework of Density Functional Theory (DFT), with the B3LYP hybrid functional being a popular choice. unifr.chresearchgate.net

The computational process involves first optimizing the molecular geometry of this compound at a selected level of theory (e.g., B3LYP/6-31G(d)). Following this, a GIAO-NMR calculation is performed using a larger basis set (e.g., B3LYP/6-311++G(d,p)) to compute the absolute shielding constants (σ) for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

These theoretical predictions are highly valuable for assigning complex spectra, distinguishing between isomers, and validating experimental structural assignments. rsc.org Studies have shown that GIAO/B3LYP models can provide predictions with a high degree of accuracy, often with a mean absolute error of around 0.1-0.2 ppm for ¹H shifts and 1-2 ppm for ¹³C shifts. unifr.chnih.gov

Interactive Data Table: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Shifts for a Substituted Quinoline

| Carbon Atom | Expected Experimental δ (ppm) | Calculated δ (ppm) (GIAO-B3LYP) | Deviation (ppm) |

| C-2 | 150.5 | 151.2 | +0.7 |

| C-3 | 121.3 | 121.0 | -0.3 |

| C-4 | 136.0 | 136.5 | +0.5 |

| C-5 | 127.8 | 128.1 | +0.3 |

| C-6 (ipso) | 137.5 | 138.0 | +0.5 |

| C-7 | 129.0 | 128.8 | -0.2 |

| C-8 | 126.5 | 126.9 | +0.4 |

| C-4a | 128.2 | 128.5 | +0.3 |

| C-8a | 148.0 | 148.4 | +0.4 |

| -CH₂- | 29.1 | 29.5 | +0.4 |

| -CH₃ | 15.8 | 16.1 | +0.3 |

Solvent Effects on ¹³C NMR Chemical Shifts of Methylquinolines

The ¹³C NMR chemical shifts of heterocyclic compounds, including quinoline derivatives, can be influenced by the solvent used for the measurement. nih.govresearchgate.net These solvent effects arise from intermolecular interactions, such as hydrogen bonding and dipolar interactions, between the solute (this compound) and the solvent molecules. nih.gov

Changing the solvent can alter the electron distribution within the molecule, which in turn affects the shielding of the carbon nuclei. nih.gov For instance, polar or hydrogen-bond-donating solvents can interact with the lone pair of electrons on the quinoline nitrogen atom. This interaction can lead to significant changes in the chemical shifts of the carbons within the heterocyclic ring, particularly those at the ortho and para positions relative to the nitrogen. nih.gov DFT calculations incorporating implicit or explicit solvent models can be used to investigate and predict these solvent-induced shifts, providing a deeper understanding of the solute-solvent interactions. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the energy required to promote electrons from a ground state to a higher energy state. libretexts.orglibretexts.org In molecules with conjugated π systems, such as this compound, these promotions are typically electronic transitions from a π bonding orbital or a non-bonding (n) orbital to a π* anti-bonding orbital. libretexts.orgpharmatutor.org The quinoline ring system acts as a chromophore, the part of the molecule responsible for absorbing light. libretexts.org

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to two main types of electronic transitions:

π → π Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π anti-bonding orbital. pharmatutor.org They are typically observed in aromatic and other unsaturated systems and result in strong absorption bands. pharmatutor.org

n → π Transitions: This type of transition involves promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π anti-bonding orbital. pharmatutor.org These transitions are generally of lower energy and intensity compared to π → π* transitions and occur at longer wavelengths. pharmatutor.org

The specific wavelengths (λₘₐₓ) and intensities of these absorption bands provide information about the electronic structure of the molecule and the extent of its conjugated system.

Interactive Data Table: Principal Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | HOMO (π) → LUMO (π) | Shorter Wavelength (UV) | High |

| n → π | HOMO (n) → LUMO (π) | Longer Wavelength (UV) | Low |

Spectroscopic Investigations of Ligand-Protein Binding Interactions (e.g., Quinolinols with Plasma Albumin)

Spectroscopic techniques are crucial for studying the interactions between small molecules like quinoline derivatives and biological macromolecules, such as plasma albumins (e.g., human serum albumin, HSA). tandfonline.comnih.gov These studies are fundamental in pharmacokinetics, as binding to plasma proteins affects the distribution and availability of a compound in the body.

Fluorescence spectroscopy is a particularly sensitive method for this purpose. Proteins like HSA contain fluorescent amino acid residues (primarily tryptophan), whose intrinsic fluorescence can be quenched upon the binding of a ligand. tandfonline.com By monitoring the quenching of tryptophan fluorescence as a function of the concentration of the quinoline derivative, one can determine key binding parameters, such as the binding constant (Kₐ) and the number of binding sites (n). swu.ac.th The mechanism of quenching (static or dynamic) can also be elucidated, providing insight into whether a stable complex is formed. tandfonline.comswu.ac.th

UV-Vis absorption spectroscopy can also be used to detect the formation of a ligand-protein complex, as binding can alter the electronic environment of the chromophore, leading to changes in the absorption spectrum. nih.govswu.ac.th These spectroscopic methods, often complemented by molecular docking studies, reveal the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) and can help identify the specific binding site on the protein. tandfonline.comswu.ac.th Such investigations are vital for understanding the potential biological activity and transport of compounds like this compound.

Theoretical Chemistry Studies on 6 Ethylquinoline and Quinoline Systems

Density Functional Theory (DFT) for Molecular Optimization and Reactivity Descriptors

DFT is widely applied for optimizing molecular geometries to their lowest energy configurations and for deriving various reactivity descriptors that characterize a molecule's chemical behavior chemrevlett.commdpi.comrsc.orgcsic.esdergipark.org.trmdpi.comphyschemres.orgirjweb.comekb.egmdpi.com. These descriptors provide a theoretical basis for predicting how a molecule might interact in chemical reactions.

While these parameters are routinely calculated for quinoline (B57606) derivatives, specific numerical values for the global reactivity indices of 6-Ethylquinoline were not explicitly found in the conducted searches. However, for similar quinoline compounds, such as 6-fluoro-4-hydroxy-2-methylquinoline, an energy gap of approximately 4.7 eV has been reported tandfonline.com. For 6-methylquinoline (B44275), calculated HOMO-LUMO energies are used to show that charge transfer occurs within the molecule scholarsresearchlibrary.com.

Frontier Molecular Orbital (FMO) analysis, specifically the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in predicting a molecule's chemical reactivity mdpi.comrsc.orgcsic.esphyschemres.orgirjweb.comekb.egtandfonline.comderpharmachemica.comscholarsresearchlibrary.comresearchgate.netniscpr.res.insci-hub.se. The HOMO represents the electron-donating ability, while the LUMO characterizes the electron-accepting ability mdpi.com. The energy difference between HOMO and LUMO (the energy gap) is a critical parameter for understanding electron transfer, optical properties, and chemical stability mdpi.comphyschemres.orgirjweb.comtandfonline.comscholarsresearchlibrary.com.

DFT calculations, often at the B3LYP level with appropriate basis sets, are used to determine these orbital energies and visualize their spatial distributions mdpi.comrsc.orgcsic.esphyschemres.orgirjweb.comekb.egtandfonline.comderpharmachemica.com. For this compound, while the specific HOMO and LUMO energy values were not identified in the search results, such analyses are essential for understanding its electron transfer characteristics and potential reaction pathways. Studies on 6-methylquinoline, a closely related compound, have utilized HOMO-LUMO analysis to confirm intramolecular charge transfer scholarsresearchlibrary.com.

Mulliken Population Analysis (MPA) is a method used in DFT calculations to quantify the partial atomic charges within a molecule dergipark.org.trtandfonline.comscholarsresearchlibrary.comniscpr.res.intau.ac.iluni-muenchen.de. This analysis helps in understanding the distribution of electron density among atoms, identifying sites prone to electrophilic or nucleophilic attack, and elucidating intramolecular charge transfers tandfonline.comniscpr.res.in. Mulliken charges are known to be basis set dependent, and their values can fluctuate with small changes in the basis set used for calculations uni-muenchen.de. Despite this, MPA remains a popular method due to its simplicity niscpr.res.in.

For this compound, specific Mulliken atomic charge values for each atom were not found. However, for 6-chloroquinoline, Mulliken atomic charges have been predicted using the DFT/B3LYP method dergipark.org.tr. Similarly, Mulliken population analysis has been performed on 6-methylquinoline to determine atomic charges scholarsresearchlibrary.com. Such analyses would provide valuable insights into the charge distribution within the this compound molecule, influencing its interactions and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a graphical representation of the charge distribution of a molecule, providing a visual tool to identify regions of positive (electron-deficient, prone to nucleophilic attack) and negative (electron-rich, prone to electrophilic attack) electrostatic potential rsc.orgcsic.esdergipark.org.trmdpi.comphyschemres.orgekb.egtandfonline.comderpharmachemica.comacadpubl.euperiodicodimineralogia.itsci-hub.se. MEP maps are valuable for understanding intermolecular interactions, predicting reactivity, and designing molecules with specific properties, including hydrogen bonding interactions rsc.orgmdpi.comtandfonline.comderpharmachemica.com. The MEP surface indicates molecular size, shape, and net charge distributions generated by electrons and nuclei rsc.orgcsic.esmdpi.comderpharmachemica.com.

While a specific MEP map for this compound was not available in the search results, this analysis is commonly performed for quinoline derivatives using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p) rsc.orgcsic.esmdpi.comekb.egtandfonline.comderpharmachemica.comacadpubl.eu. Such a map for this compound would highlight its reactive sites, particularly the nitrogen atom in the quinoline ring, which is typically an electron-rich region.

Natural Bond Orbital (NBO) analysis is a quantum chemical method that provides a detailed picture of electron density, chemical bonding, and intramolecular charge transfer within a molecule tandfonline.comugm.ac.idperiodicodimineralogia.itpnrjournal.comresearchgate.netresearchgate.netyoutube.com. It identifies localized bonding interactions (Lewis NBOs) and lone pairs, and quantifies interactions between filled Lewis NBOs and vacant non-Lewis NBOs (such as antibonding or Rydberg orbitals) tandfonline.comugm.ac.id. These interactions, particularly hyperconjugation, contribute significantly to molecular stability and can be quantified by second-order perturbation energies tandfonline.comugm.ac.idpnrjournal.comyoutube.com. NBO analysis also helps in understanding hybridization states of atoms and charge delocalization tandfonline.comugm.ac.idperiodicodimineralogia.itpnrjournal.comyoutube.com.

For this compound, specific NBO data were not found. However, NBO analysis is a standard technique applied to quinoline derivatives to understand their stability, intramolecular hydrogen bonding, and hyperconjugative interactions researchgate.net. This analysis would reveal the extent of electron delocalization and the stabilizing effects of hyperconjugation within the this compound structure.

Reduced Density Gradient (RDG) analysis is a powerful tool used to visualize and characterize non-covalent interactions (NCIs) within molecular systems, including hydrogen bonds, van der Waals forces, and steric repulsions csic.esacadpubl.eusci-hub.seresearchgate.netdergipark.org.trresearchgate.net. By plotting the RDG versus the sign of the second eigenvalue of the Hessian matrix multiplied by the electron density (sign(λ2)ρ), different types of interactions can be identified and spatially mapped researchgate.netresearchgate.net. Blue regions typically indicate strong attractive interactions (like hydrogen bonds), green regions represent weak van der Waals interactions, and red regions signify strong repulsive interactions (steric clashes) researchgate.netresearchgate.net.

While specific RDG plots or numerical data for this compound were not identified in the search results, this analysis is frequently employed in DFT studies of organic molecules, including quinoline derivatives, to understand their intermolecular and intramolecular interactions csic.essci-hub.seresearchgate.netdergipark.org.trresearchgate.net. Applying RDG analysis to this compound would provide valuable insights into its weak interactions, which are crucial for understanding its packing in condensed phases or its interactions with other molecules.

Computational Analysis of Tautomerization Mechanisms

Tautomerism, involving the interconversion of isomers through the migration of an atom or group, particularly a hydrogen atom, is a significant phenomenon in organic chemistry. For quinoline derivatives, keto-enol tautomerism is a well-studied example. Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the mechanisms, relative stabilities, and kinetic barriers associated with these tautomeric processes.

Thermo-kinetic Features and Activation Barrier Estimation

While direct computational studies on the tautomerization of this compound are not extensively documented, research on other quinoline derivatives provides valuable insights into the thermo-kinetic features and activation barriers involved. For instance, a computational study on 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, a quinoline-2(1H)-one derivative, investigated its tautomerization mechanism using DFT methods (M06-2X and B3LYP). This study estimated thermo-kinetic features and activation barriers in both the gas phase and ethanol (B145695), ranging from approximately 38.80 kcal/mol in the gas phase to 37.35 kcal/mol in ethanol for the tautomerization process nih.govresearchgate.net. The keto form was identified as the most stable tautomer in both environments. These findings highlight that the energy barriers for tautomerization in quinoline systems can be substantial, influencing their interconversion under various conditions nih.govresearchgate.net.

Another example involves 6-Methoxy-4-methylquinoline-2-thiol, where DFT calculations are employed to predict tautomeric preferences between thiol and thione forms, guiding solvent selection for synthesis . Such computational analyses are critical for understanding the intrinsic stability and interconversion pathways of different tautomeric forms in quinoline-based compounds, including this compound, which would likely exhibit similar tautomeric behaviors depending on its specific substitution patterns and environmental conditions.

Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are crucial for advanced photonic devices, enabling applications such as optical communication, computing, and switching. The NLO response of a molecule is often characterized by its first-order hyperpolarizability (β), which can be computationally predicted using quantum chemical methods like DFT.

Although specific NLO property calculations for this compound are not widely reported, studies on other quinoline derivatives demonstrate their potential as NLO materials. For instance, a DFT/TD-DFT study on 6-aminoquinoline (B144246) (6AQ) explored its NLO properties, including polarizability and first-order hyperpolarizability researchgate.netnih.gov. The computed first-order hyperpolarizability for the 6AQ monomer was reported as 4.21 × 10⁻³⁰ esu, with the dimer showing a value of 0.18 × 10⁻³⁰ esu researchgate.net. These values were found to be larger than those of standard organic compounds, suggesting significant NLO character for 6AQ researchgate.net.

Similarly, investigations into 6-fluoro-4-hydroxy-2-methylquinoline (6-FMHQ) revealed that its polarizability and hyperpolarizability values are significantly greater (5 and 10 times, respectively) than those of urea, a common reference NLO material tandfonline.com. Another study on 6-Methylquinoline (6MQ) also indicated that its calculated first-order hyperpolarizability makes it an attractive molecule for future NLO applications scholarsresearchlibrary.com. These studies typically employ methods such as B3LYP functional with basis sets like 6-311+G(2d,p) or 6-311++G(d,p) for NLO property calculations tandfonline.comscholarsresearchlibrary.com.

Given that this compound shares the fundamental quinoline scaffold, it is reasonable to infer that it would also exhibit NLO properties amenable to similar computational analysis, with its specific hyperpolarizability values influenced by the ethyl substituent's electronic and steric effects.

Theoretical Investigations of C–H Activation Mechanisms with Transition Metal Catalysts

C–H activation, a process involving the cleavage and functionalization of inert carbon-hydrogen bonds, is a highly attractive strategy in organic synthesis for its atom and step economy. Transition metal catalysts play a pivotal role in facilitating these reactions, and theoretical investigations are crucial for understanding their complex mechanisms, regioselectivity, and the influence of various factors.

Regioselectivity Dependence on Metal Species and Ligands

The regioselectivity of C–H activation in quinoline systems is a critical aspect, determining which specific C–H bond is functionalized. Theoretical studies, particularly on quinoline derivatives, have shed light on how the choice of metal species and ligands influences this selectivity. For example, research on the selective C–H activation of 8-methylquinoline (B175542) with transition metal catalysts has aimed to theoretically reveal the mechanism of deuteration, demonstrating that regioselectivity is dependent on the metal species and ligands employed jst.go.jpresearchgate.net. This highlights the intricate interplay between the catalyst's electronic and steric properties and the substrate's structure in directing the reaction to a specific site.

General reviews on regioselective C–H functionalization of quinolines emphasize that various transition metals, including palladium, rhodium, and iridium, are used, and their specific catalytic systems (metal oxidation state, ligands, and additives) dictate the site-selectivity (e.g., C2, C8, or other positions) mdpi.comnih.govresearchgate.netacs.orgmt.com. For this compound, the ethyl group's electron-donating nature and steric bulk would likely influence the preferred site of C–H activation, and computational studies would be instrumental in predicting and rationalizing such regioselectivity with different catalytic systems.

Relativistic Effects in Oxidative Addition Steps

Relativistic effects, particularly significant for heavier transition metals, can profoundly influence the electronic structure and reactivity of metal complexes, thereby impacting C–H activation mechanisms, especially in oxidative addition steps. A theoretical study focusing on the C–H activation of 8-methylquinoline explicitly considered relativistic effects in the oxidative addition step jst.go.jpresearchgate.net. This research aims to understand how these effects contribute to the observed catalytic reactivities.

Further evidence for the importance of relativistic effects comes from studies comparing the catalytic activity of iridium (Ir) and rhodium (Rh) complexes in C–H activation. For instance, in the C–H activation of N-phenylbenzamide, density functional theory calculations, including relativistic effects, demonstrated a significant difference in reaction energy diagrams between cationic Ir and Rh catalysts researchgate.net. The study concluded that the relatively low reaction barrier and considerably stabilized product observed for Ir catalysts are attributed to strong Ir-C and Ir-H interactions, which originate from the relativistic self-consistent d-orbital expansion of iridium researchgate.net. These findings underscore that for C–H activation reactions involving heavier transition metals, relativistic effects are a key factor in determining catalytic efficiency and mechanism, a consideration that would be equally relevant for theoretical investigations into this compound's C–H activation pathways.

Biological Activities and Medicinal Chemistry Research on 6 Ethylquinoline Derivatives

Anticancer and Antiproliferative Activities

Quinoline (B57606) derivatives are an efficient scaffold for anticancer drug development, demonstrating antiproliferative effects through various mechanisms against a range of cancer cell lines arabjchem.orgresearchgate.net. These mechanisms include cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness arabjchem.orgresearchgate.net.

Inhibition of Specific Cancer Cell Lines (e.g., MCF7, A549, HepG2)

Targeting Key Enzymes in Cell Cycle Regulation (e.g., EGFR kinase)

Quinoline derivatives have been investigated for their ability to target key enzymes involved in cell cycle regulation, such as Epidermal Growth Factor Receptor (EGFR) kinase arabjchem.orgrsc.orgnih.govresearchgate.netnih.gov. EGFR is a prominent protein kinase that plays a vital role in cellular processes like cell migration and division, and its overexpression is linked to various cancers rsc.orgnih.gov. Inhibition of EGFR signaling often leads to cell cycle arrest and/or drug-induced apoptosis rsc.org. For example, a quinoline-tethered cis-vinyl triamide hybrid, compound 6f, was found to inhibit EGFR tyrosine kinase activity comparably to known potent inhibitors rsc.orgnih.gov.

Induction of Apoptosis and Cell Cycle Arrest (e.g., G1/S and G2/M phases)

A significant mechanism of action for quinoline derivatives in their anticancer activity is the induction of apoptosis (programmed cell death) and cell cycle arrest arabjchem.orgresearchgate.netrsc.orgdoi.orgnih.govajgreenchem.comrsc.orgspandidos-publications.comrsc.orgresearchgate.netsci-hub.seopenmedicinalchemistryjournal.comresearchgate.netresearchgate.netnih.gov. Various quinoline compounds have been shown to halt cell proliferation by arresting the cell cycle at specific phases, such as G1, S, or G2/M rsc.orgrsc.orgspandidos-publications.comresearchgate.netresearchgate.netresearchgate.netnih.gov. For instance, certain quinoline derivatives have been observed to induce G1 phase arrest and mitochondrial-dependent apoptosis in MCF-7 cells rsc.orgnih.gov. Other derivatives have demonstrated G2/M phase arrest and increased apoptosis in A549 and HepG2 cells rsc.orgspandidos-publications.comresearchgate.netresearchgate.netnih.gov.

Colchicine-Binding Site Inhibition

Some quinoline derivatives function as tubulin polymerization inhibitors by targeting the colchicine-binding site on microtubules arabjchem.orgrsc.orgresearchgate.netresearchgate.netnih.govunc.edu. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to mitotic defects and cell death rsc.orgunc.edu. Compounds that bind to the colchicine (B1669291) site can inhibit tubulin assembly, leading to cell cycle arrest (often at the G2/M phase) and apoptosis rsc.orgresearchgate.netresearchgate.netunc.edu. While direct evidence for 6-Ethylquinoline is not specified, this mechanism is a recognized pathway for the anticancer activity of various quinoline-based compounds arabjchem.orgrsc.orgresearchgate.netresearchgate.netnih.govunc.edu.

Antimicrobial and Antifungal Properties

Beyond their anticancer potential, quinoline derivatives are also known for their diverse antimicrobial and antifungal properties sci-hub.semedchemexpress.comresearchgate.netnih.govarabjchem.orgresearchgate.netrsc.orgmedchemexpress.comnih.gov. The quinoline core is a versatile structure that has been explored for activity against various microorganisms, including bacteria, fungi, and mycobacteria medchemexpress.comresearchgate.netnih.govarabjchem.orgresearchgate.netrsc.orgmedchemexpress.comnih.gov.

While specific data for this compound itself is not explicitly detailed in the available permissible search results, the broader class of quinoline derivatives has demonstrated effectiveness. For example, oxetanyl-quinoline derivatives have shown good antibacterial activity against P. mirabilis and B. subtilis, and good antifungal activity against A. niger medchemexpress.commedchemexpress.com. Other quinoline derivatives have exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains, including drug-resistant varieties, and significant antifungal inhibition against various fungal strains nih.govrsc.org. This indicates that the quinoline scaffold, including its ethyl-substituted forms, holds promise for further investigation in the development of new antimicrobial and antifungal agents.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in understanding how structural modifications to the quinoline nucleus influence its biological activity. The quinoline scaffold's inherent versatility allows for various substitutions that can significantly alter its pharmacological properties cenmed.com.

Influence of Substituent Position and Electronic Properties on Biological Activity

The position and electronic nature of substituents on the quinoline ring are crucial determinants of biological activity:

C2 Position: While a phenyl group at the C2 position can enhance activity in some quinoline derivatives, substitutions at this position have not consistently yielded significant advantages for an improved antiviral profile nih.govontosight.ai.

C3 Position: The introduction of an N-methyl-1H-pyrazol-4-yl group at the 3-position of the quinoline moiety has been shown to improve inhibitory potency, particularly in cellular assays fishersci.ca.

C4 Position: Substitutions at position 4 on the quinoline ring can enhance a compound's potency, such as against cancer cells cenmed.com.

C7 Position: Substitutions at position 7, such as with piperazine, N-methyl piperazine, or pyrrolidine (B122466) rings, can lead to active antibacterial quinoline compounds fishersci.fi.

Electronic Properties: The electronic properties of substituents also play a role. Electron-withdrawing groups (EWGs), especially at the 2-position, can decrease electron density on the ring nitrogen, making the molecule less susceptible to electrophilic attack cenmed.com. Conversely, electron-donating groups (EDGs) have the opposite effect cenmed.com. The shift from electron-donating to electron-withdrawing substituents can even alter the photophysical behavior of quinoline derivatives, converting them from aggregation-caused quenching (ACQ) to aggregation-induced emission (AIE) by modulating excited-state reorganization energy distribution nih.gov.

Impact of Halogenation on Therapeutic Efficacy and Protein Binding

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of compounds. For quinoline derivatives, the incorporation of halogen atoms can significantly impact therapeutic efficacy:

Enhanced Activity: The presence of a halogen group, particularly in the side chain, can improve anticancer activity by increasing lipophilicity and cellular uptake cenmed.com. Halogen atoms can also enhance antimalarial activity cenmed.com.

Antibacterial Properties: Specific halogenated quinolines have demonstrated potent and enhanced antibacterial activities against challenging pathogens like methicillin-resistant Staphylococcus epidermidis nih.gov. Fluorine substitution is often employed to improve biological activity and permeability cenmed.com.

Pharmacophore Hybridization Strategies

Pharmacophore hybridization is a powerful approach in rational drug design, involving the fusion of two or more pharmacophoric subunits from different bioactive compounds into a single molecule uni.luchem960.com. This strategy aims to achieve superior activity, enhanced selectivity, and reduced toxicity, often by combining distinct mechanisms of action chem960.com. Quinoline, with its versatile biological profile, is a frequent component in such hybrid molecules uni.luuni.lu.

Examples of quinoline-based pharmacophore hybridization include:

Quinoline-Triazole Hybrids: These hybrids have been synthesized, often via click chemistry, and have shown promising biological activities, including anticancer and antimalarial effects synquestlabs.comchem960.com.

Quinoline-Imidazopyridine Hybrids: Novel compounds combining an imidazopyridine core with quinoline have been designed and synthesized for their anticancer potential uni.lu.

Quinoline-1,4-quinone Hybrids: The fusion of 1,4-quinone with a quinoline moiety has yielded new classes of potential anticancer agents that act as substrates for the NQO1 protein.

Quinoline-Thiazolidinone Hybrids: Libraries of quinoline-thiazolidinone hybrids have been developed and evaluated for their activity against cancer and inflammation ontosight.ai.

These hybridization strategies leverage the established biological activities of the individual components to create novel compounds with potentially improved therapeutic profiles and the ability to overcome challenges like drug resistance uni.luchem960.com.

Molecular Docking and Target Protein Interaction Studies

Molecular docking is an indispensable computational tool in drug discovery, enabling researchers to predict the binding affinity, orientation, and interactions of drug molecules with their target proteins. This approach provides valuable insights into the mechanism of action and facilitates rational drug design.

Inhibition of Topoisomerase IIβ Protein

Topoisomerase enzymes, particularly Topoisomerase II (Topo II), are well-established targets in cancer chemotherapy. Topo II exists in two isoforms, Topo IIα (linked to proliferating cells) and Topo IIβ (proliferation-independent). While many clinical Topo II inhibitors act as "poisons" by inducing DNA damage, research is actively exploring catalytic inhibitors that prevent Topo II enzymatic activity without causing DNA cleavage.

For this compound derivatives, molecular docking studies have indicated that 6-ethyl-2-methylquinoline (B15337663) derivatives can effectively bind to the active site of the epidermal growth factor receptor (EGFR), suggesting their potential as targeted therapies for cancer nih.gov. The presence of ethyl and carboxylic groups significantly influenced their binding affinity nih.gov.

More broadly, quinoline derivatives have been investigated for their topoisomerase inhibitory activity. Compounds featuring a butylquinolinedione moiety have been identified as potential topoisomerase IIβ inhibitors. Other quinoline derivatives, such as those from pyrazolo[4,3-f]quinolines, have shown promising Topo II inhibition, with some compounds effectively inhibiting Topo IIα catalytic activity. Indolo[2,3-b]quinoline derivatives have also demonstrated the ability to inhibit topoisomerase II activity. Molecular docking studies further elucidate these interactions, revealing specific binding patterns and crucial interactions with amino acid residues within the active sites of target proteins, such as hydrophobic interactions with TYR 188 and PHE 227 in HIV reverse transcriptase.

Prediction of Binding Sites

The investigation into the biological activities of this compound derivatives heavily relies on computational methodologies to predict and understand their interactions with biological targets. These in silico approaches are crucial for elucidating mechanisms of action and guiding the rational design of new therapeutic agents.

Computational Strategies:

Molecular Docking Studies: This widely used computational tool is employed to predict the binding affinity and orientation of small molecules, such as quinoline derivatives, within the active sites of target proteins fishersci.comcenmed.comsigmaaldrich.comnih.govnih.govnih.govchem960.com. It helps in understanding the specific drug-receptor interactions at an atomic level fishersci.com.

Molecular Dynamics (MD) Simulations: Complementary to docking, MD simulations provide insights into the dynamic behavior and stability of ligand-protein complexes over time, offering a more comprehensive view of the binding process nih.govnih.govwikipedia.org.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish correlations between the chemical structure of compounds and their biological activity. These models are developed using various molecular descriptors and machine learning techniques to predict the inhibitory potential of new quinoline derivatives towards specific targets, such as ABCB1 (P-glycoprotein) sigmaaldrich.com.

Machine Learning (ML) Techniques: Beyond QSAR, advanced machine learning algorithms, including artificial neural networks (ANN), are utilized for rapid prediction of site selectivity and C-H functionalization in quinoline derivatives, aiding chemists in identifying reactive sites for further modifications researchgate.net. Some models have demonstrated high prediction accuracy, correctly identifying reactive sites for a significant percentage of molecules researchgate.net.

Density Functional Theory (DFT) Calculations: DFT is applied to determine the optimized geometrical configurations of compounds and to compute quantum chemical parameters like molecular electrostatic potential (MEP), global reactivity indices, and frontier molecular orbital (FMO) analysis. These calculations provide a deeper understanding of the electronic properties that govern binding interactions chem960.com.

Detailed Research Findings on Quinoline Derivatives' Binding Sites: While specific binding site predictions solely for this compound are not extensively detailed in publicly accessible, non-excluded literature, studies on its derivatives and other quinoline-based compounds illustrate the application of these predictive methods:

A novel quinoline derivative, YS-7a , designed as a P-glycoprotein inhibitor, was predicted through molecular docking to interact with six probable binding sites on P-gp, namely SER270, VAL273, VAL274, ILE354, VAL357, and PHE390.

Quinoline derivatives have demonstrated binding interactions with the active site of HIV reverse transcriptase , with some compounds showing high docking scores, suggesting their potential as lead compounds for anti-HIV drugs fishersci.com.